Cas no 1220219-59-9 (3-Cyano-5-methylphenylboronic acid pinacol ester)

3-Cyano-5-methylphenylboronic acid pinacol ester 化学的及び物理的性質
名前と識別子
-
- 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-Cyano-5-methylphenylboronic acid pinacol ester
- 3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile
- 3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile
- ICOWRQHPEDTPCR-UHFFFAOYSA-N
- FCH2800921
- EBD2220179
- OR361035
- AX8211370
- AB0067173
- ST24028588
- Z3998
- (3-CYANO-5-METHYLPHENYL)BORONIC ACID PINACO
- MFCD18383798
- EN300-6473550
- Z1443924438
- A891237
- 3-METHYL-5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZONITRILE
- SY108371
- DS-14254
- Benzonitrile, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- SCHEMBL12327387
- 3-Methyl-5-(4 pound not4 pound not5 pound not5-tetramethyl[1 pound not3 pound not2]dioxaborolan-2-yl)benzonitrile
- DTXSID90732323
- 1220219-59-9
- (3-CYANO-5-METHYLPHENYL)BORONIC ACID PINACOL ESTER
- CS-W021964
- DB-094330
- AKOS016006007
-
- MDL: MFCD18383798
- インチ: 1S/C14H18BNO2/c1-10-6-11(9-16)8-12(7-10)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3
- InChIKey: ICOWRQHPEDTPCR-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=C(C#N)C([H])=C(C([H])([H])[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 243.14300
- どういたいしつりょう: 243.1430590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2
じっけんとくせい
- PSA: 42.25000
- LogP: 2.16588
3-Cyano-5-methylphenylboronic acid pinacol ester セキュリティ情報
3-Cyano-5-methylphenylboronic acid pinacol ester 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-Cyano-5-methylphenylboronic acid pinacol ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D746146-10g |
Benzonitrile, 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- |
1220219-59-9 | 97% | 10g |
$1255 | 2023-09-01 | |
abcr | AB438259-250 mg |
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile; . |
1220219-59-9 | 250MG |
€154.90 | 2023-07-18 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211370-250mg |
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 95% | 250mg |
¥345.0 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068615-10g |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 97% | 10g |
¥5664.00 | 2024-08-09 | |
TRC | C987688-100mg |
3-Cyano-5-methylphenylboronic acid pinacol ester |
1220219-59-9 | 100mg |
$75.00 | 2023-05-18 | ||
eNovation Chemicals LLC | Y0982240-5g |
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 95% | 5g |
$650 | 2024-08-02 | |
Apollo Scientific | OR361035-1g |
3-Cyano-5-methylphenylboronic acid, pinacol ester |
1220219-59-9 | 0.99 | 1g |
£114.00 | 2025-02-20 | |
Enamine | EN300-6473550-0.5g |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 95% | 0.5g |
$128.0 | 2023-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068615-50mg |
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 97% | 50mg |
¥217.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211370-1g |
3-Methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzonitrile |
1220219-59-9 | 95% | 1g |
¥1108.0 | 2022-03-01 |
3-Cyano-5-methylphenylboronic acid pinacol ester 関連文献
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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10. A bionic paired hydrogen-bond strategy for extending organic π-conjugation to regulate emission†Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3-Cyano-5-methylphenylboronic acid pinacol esterに関する追加情報
3-Cyano-5-methylphenylboronic acid pinacol ester (CAS No. 1220219-59-9): A Versatile Building Block in Modern Synthetic Chemistry
3-Cyano-5-methylphenylboronic acid pinacol ester (CAS No. 1220219-59-9) is a highly valuable reagent in the field of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials. This compound, known for its unique structural features and reactivity, has gained significant attention due to its versatility and ease of use in various synthetic transformations.
The chemical structure of 3-Cyano-5-methylphenylboronic acid pinacol ester consists of a boronic acid pinacol ester moiety attached to a 3-cyano-5-methylphenyl group. The boronic acid pinacol ester functionality is a key feature that makes this compound highly reactive in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active molecules and complex organic structures.
Recent advancements in the field have highlighted the importance of 3-Cyano-5-methylphenylboronic acid pinacol ester in the synthesis of novel pharmaceuticals. For instance, a study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of a series of potent inhibitors targeting specific enzymes involved in cancer progression. The researchers utilized the unique reactivity of the boronic acid pinacol ester to efficiently couple it with various aryl halides, resulting in compounds with enhanced pharmacological properties.
In addition to its applications in drug discovery, 3-Cyano-5-methylphenylboronic acid pinacol ester has also found utility in the development of advanced materials. A recent study published in Advanced Materials explored the use of this compound as a building block for constructing two-dimensional covalent organic frameworks (COFs). The researchers found that the presence of the cyano group and methyl substituent significantly influenced the electronic properties and stability of the resulting COFs, making them promising candidates for applications in catalysis and gas separation.
The synthetic accessibility and functional versatility of 3-Cyano-5-methylphenylboronic acid pinacol ester have also been leveraged in the development of new methodologies. A notable example is its use in palladium-catalyzed cross-coupling reactions, where it serves as an efficient coupling partner for a wide range of substrates. This has led to the synthesis of complex molecules with high regioselectivity and stereoselectivity, which are crucial for both academic research and industrial applications.
The stability and handling properties of 3-Cyano-5-methylphenylboronic acid pinacol ester are also noteworthy. Unlike free boronic acids, which can be sensitive to air and moisture, the pinacol ester form is more stable and easier to handle, making it an ideal choice for large-scale synthesis and purification processes. This stability has been confirmed through various experimental studies, which have demonstrated that the compound can be stored under standard laboratory conditions without significant degradation.
In conclusion, 3-Cyano-5-methylphenylboronic acid pinacol ester (CAS No. 1220219-59-9) is a versatile and valuable reagent that continues to play a crucial role in modern synthetic chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers working in pharmaceuticals, materials science, and organic synthesis. As new methodologies and applications continue to emerge, this compound is poised to remain at the forefront of chemical innovation.
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